N,N-Dimethyl-3-pyrrolidinecarboxamide HCl
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Overview
Description
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent. The process can be summarized as follows:
Starting Materials: Pyrrolidine, dimethylamine, and a carboxylating agent such as phosgene or carbon dioxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.
Procedure: Pyrrolidine is first reacted with the carboxylating agent to form the corresponding carboxamide intermediate. This intermediate is then treated with dimethylamine to yield N,N-Dimethyl-3-pyrrolidinecarboxamide. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions, including temperature control and inert atmosphere.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives such as N,N-dimethyl-3-pyrrolidinecarboxylic acid.
Reduction: Reduced derivatives such as N,N-dimethyl-3-pyrrolidinecarbinol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-pyrrolidinecarboxamide: Similar structure but with the carboxamide group at the 2-position.
N,N-Dimethyl-4-pyrrolidinecarboxamide: Similar structure but with the carboxamide group at the 4-position.
N,N-Dimethyl-3-piperidinecarboxamide: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness: The unique positioning of the carboxamide group at the 3-position in N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOXCJZZKVNNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211573-00-0 |
Source
|
Record name | N,N-dimethylpyrrolidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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